Hexafluoroglutaric acid
Overview
Description
Hexafluoroglutaric acid is a useful research compound. Its molecular formula is C5H2F6O4 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
Hexafluoroglutaric acid is a strong nucleophilic reagent . This means that it can react with electrophilic sites on molecules . These electrophilic sites are the primary targets of this compound .
Mode of Action
This compound interacts with its targets by reacting with a variety of functional groups, including carbonyls, carboxylic acids, and amines . It can also react with electrophilic sites on proteins, allowing it to modify their structure and function .
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can inhibit the activity of enzymes, such as cytochrome P450 . It can also inhibit the activity of receptors, such as the muscarinic acetylcholine receptor .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In vitro studies have shown that it can reduce inflammation and blood pressure in mice, and can also reduce the expression of pro-inflammatory cytokines in rats .
Biochemical Analysis
Biochemical Properties
Hexafluoroglutaric acid plays a significant role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, where this compound acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. Additionally, this compound can modify the structure and function of proteins by reacting with electrophilic sites, such as carbonyl groups, carboxylic acids, and amines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that this compound can inhibit the activity of muscarinic acetylcholine receptors, leading to altered cell signaling. Furthermore, it has been observed to reduce inflammation and blood pressure in animal models, indicating its potential therapeutic effects . This compound also affects gene expression by inhibiting the activity of pro-inflammatory cytokines, thereby modulating the cellular response to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its strong nucleophilic properties, allowing it to react with electrophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound inhibits cytochrome P450 enzymes by binding to their active sites, preventing substrate metabolism. Additionally, it can modify the structure of proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause lasting changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce inflammation and blood pressure without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids. These interactions can have significant implications for cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its efficacy in therapeutic applications and its potential impact on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can modulate cellular processes and enzyme activity .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWGJDGLACFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)O)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059926 | |
Record name | Perfluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Hexafluoroglutaric acid | |
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URL | https://haz-map.com/Agents/20997 | |
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CAS No. |
376-73-8 | |
Record name | Hexafluoroglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoroglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroglutaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluoroglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PERFLUOROGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI43ZAB49W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexafluoroglutaric acid interact in the formation of supramolecular structures?
A1: this compound acts as a bridging ligand, connecting metal ions to form intricate supramolecular architectures. For instance, in the complex [Cu4(μ3-OH)2(μ2-OH)2(H2O)2(2,2′-bipyridine)4] · 2H2HFGA · 4H2O, H2HFGA links tetranuclear copper units via hydrogen bonding interactions, resulting in a three-dimensional supramolecular network []. Additionally, research has highlighted the presence of lone pair (lp)–π (F···π) interactions between fluorine atoms of H2HFGA and the π-system of aromatic rings in crystal structures, further contributing to the stability of these supramolecular assemblies [].
Q2: What is the role of this compound in the synthesis of liquid crystalline polymers?
A2: this compound serves as a key building block in the design of liquid crystalline poly(ester-amide)s []. When incorporated into polymer chains alongside monomers like 2,6-acetoxynaphthoic acid and acetoxy acetanilide, H2HFGA contributes to the formation of polymers exhibiting liquid crystalline properties. The length of the fluorinated aliphatic segment in H2HFGA influences the liquid crystal texture and thermal behavior of the resulting polymers [].
Q3: How does the fluorine substitution in this compound impact the properties of nylon copolymers?
A3: The incorporation of this compound into nylon copolymers, as opposed to its non-fluorinated counterpart glutaric acid, significantly alters their physical and thermal characteristics. Notably, the presence of fluorine atoms leads to a decrease in crystallinity, melting point, and thermal decomposition temperature compared to non-fluorinated analogs []. This effect can be attributed to the reduced intermolecular interactions between polymer chains due to the presence of bulky and electronegative fluorine atoms.
Q4: Can this compound be utilized in ionothermal synthesis, and what types of materials can be obtained?
A4: Research has demonstrated the successful utilization of this compound in ionothermal synthesis for the creation of novel inorganic-organic hybrid frameworks []. These materials, typically synthesized using ionic liquids as solvents and reactants, exhibit unique structural features. For example, reacting H2HFGA with cobalt(II) salts in the presence of 1-ethyl-3-methylimidazolium bromide and triflimide results in the formation of layered structures where anionic layers of cobalt and fluorinated carboxylates are separated by the organic cations [].
Q5: Are there any known biological effects associated with this compound or its derivatives?
A5: Studies investigating the biological activity of fluorinated compounds have shown that difluoromalonic acid diamide, a derivative of a fluorinated malonic acid, exhibits inhibitory effects on the oxidation of organic acids by the bacterium Pseudomonas aeruginosa []. While the exact mechanism of action remains unclear, this finding suggests that fluorinated dicarboxylic acids and their derivatives may possess biological activity and warrant further investigation.
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